Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate

CAS No.: 918148-55-7

Cat. No.: VC20275806

Molecular Formula: C15H18O4

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918148-55-7 |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate |

| Standard InChI | InChI=1S/C15H18O4/c1-2-19-15(18)11-14(17)10-13(16)9-8-12-6-4-3-5-7-12/h3-9,13,16H,2,10-11H2,1H3/t13-/m1/s1 |

| Standard InChI Key | NWNVDMRKXHDQDL-CYBMUJFWSA-N |

| Isomeric SMILES | CCOC(=O)CC(=O)C[C@@H](C=CC1=CC=CC=C1)O |

| Canonical SMILES | CCOC(=O)CC(=O)CC(C=CC1=CC=CC=C1)O |

Introduction

Structural Characteristics and Stereochemical Significance

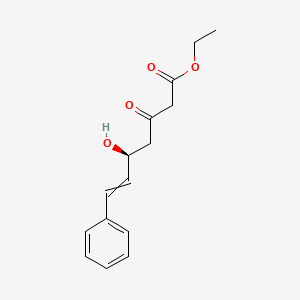

The compound’s IUPAC name, ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate, reflects its intricate architecture: a hept-6-enoate chain with a phenyl group at position 7, a ketone at position 3, and a hydroxyl group at the stereogenic C5 position. The (5S) configuration underscores its enantiomeric purity, which is critical for biological activity in chiral environments.

Key Structural Features:

-

Backbone: A seven-carbon chain with an α,β-unsaturated ester (C1–C2).

-

Functional Groups:

-

Ketone at C3.

-

Hydroxyl group at C5 (S-configuration).

-

Phenyl substituent at C7.

-

-

Stereochemistry: The (5S) configuration is achieved via enantioselective synthesis, often through lipase-mediated kinetic resolution.

Table 1: Molecular Descriptors of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₄ |

| Molecular Weight | 262.30 g/mol |

| CAS Number | 918148-55-7 |

| IUPAC Name | ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate |

| SMILES | CCOC(=O)CC(=O)CC@@HO |

The compound’s stereochemistry is validated by its Standard InChIKey (NWNVDMRKXHDQDL-CYBMUJFWSA-N), which encodes its unique spatial arrangement. Comparative analysis with structurally related compounds, such as methyl 5-oxohept-6-enoate (CAS 34990-33-5) and ethyl 5-hydroxy-3-oxo-5-phenylpentanoate (CAS 17071-33-9), highlights the role of chain length and substituents in modulating reactivity and bioactivity .

Synthesis and Chemoenzymatic Approaches

The synthesis of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate employs chemoenzymatic strategies to achieve high enantiomeric excess. A prominent method involves lipase-mediated kinetic resolution, where hydrolytic enzymes selectively esterify or hydrolyze specific enantiomers. This approach is advantageous for scalability and sustainability in industrial settings.

Table 2: Synthetic Routes for Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate

| Method | Key Steps | Yield/Enantiomeric Excess |

|---|---|---|

| Lipase-mediated resolution | Kinetic resolution of racemic intermediates | >90% ee |

| Chemoenzymatic methylation | Enzymatic O-methylation using JerF analogs | Under investigation |

Comparative Analysis with Related Compounds

Table 3: Comparison of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate with Structural Analogs

| Compound | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate | 918148-55-7 | C₁₅H₁₈O₄ | β-ketoester, phenyl, hydroxyl |

| Methyl 5-oxohept-6-enoate | 34990-33-5 | C₈H₁₂O₃ | α,β-unsaturated ester |

| Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate | 17071-33-9 | C₁₃H₁₆O₄ | β-ketoester, phenyl |

The extended carbon chain and phenyl group in Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate enhance its steric bulk compared to shorter analogs, potentially influencing receptor binding in biological systems .

Future Research Directions

-

Biological Screening: Prioritize in vitro assays to evaluate antimicrobial, anti-inflammatory, or anticancer activity.

-

Synthetic Optimization: Explore JerF-mediated methylation to improve regioselectivity and yield .

-

Stability Studies: Investigate degradation pathways under varying pH and temperature conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume